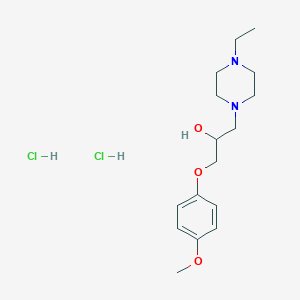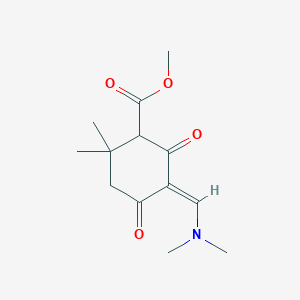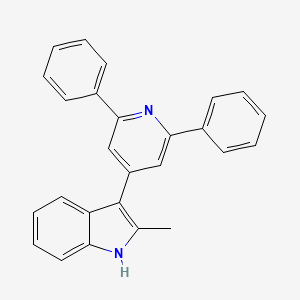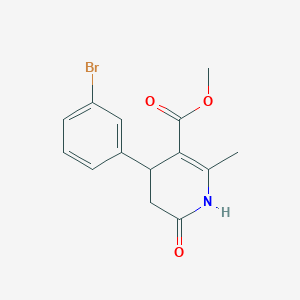
1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanols. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a methoxyphenoxy group attached to a propanol backbone. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced by reacting 4-methoxyphenol with an appropriate halogenated propanol derivative, such as 3-chloropropanol, under basic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the methoxyphenoxypropanol derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or surfactants, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic or signaling pathways.
Gene Expression Modulation: Affecting the expression of specific genes, leading to changes in protein synthesis and cellular function.
Vergleich Mit ähnlichen Verbindungen
1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride can be compared with other similar compounds, such as:
1-(4-methylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-ethylpiperazin-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: The presence of the ethyl group on the piperazine ring and the methoxy group on the phenoxypropanol backbone gives this compound unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-3-17-8-10-18(11-9-17)12-14(19)13-21-16-6-4-15(20-2)5-7-16;;/h4-7,14,19H,3,8-13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHLDONVTJKORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5080408.png)


![3-chloro-4-{[1-(cyclobutylcarbonyl)-4-piperidinyl]oxy}-N-cyclopentylbenzamide](/img/structure/B5080428.png)
![4-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5080436.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B5080437.png)
![1-{[5-chloro-2-(1-pyrrolidinylcarbonyl)-3-thienyl]sulfonyl}pyrrolidine](/img/structure/B5080442.png)

![(3R,4R)-1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5080454.png)



![N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5080490.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5080496.png)
